Cas no 2138160-62-8 (Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-hydroxy-7-methyl-)
![Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-hydroxy-7-methyl- structure](https://ja.kuujia.com/scimg/cas/2138160-62-8x500.png)
Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-hydroxy-7-methyl- 化学的及び物理的性質
名前と識別子
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- Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-hydroxy-7-methyl-
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- インチ: 1S/C9H8N2O3/c1-5-2-7-10-8(12)4-11(7)3-6(5)9(13)14/h2-4,12H,1H3,(H,13,14)
- InChIKey: CRLOWQWJSUJDJD-UHFFFAOYSA-N
- ほほえんだ: C12=NC(O)=CN1C=C(C(O)=O)C(C)=C2
Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-hydroxy-7-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-790535-2.5g |
2-hydroxy-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138160-62-8 | 95.0% | 2.5g |
$2240.0 | 2025-02-22 | |
Enamine | EN300-790535-5.0g |
2-hydroxy-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138160-62-8 | 95.0% | 5.0g |
$3313.0 | 2025-02-22 | |
Enamine | EN300-790535-0.05g |
2-hydroxy-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138160-62-8 | 95.0% | 0.05g |
$959.0 | 2025-02-22 | |
Enamine | EN300-790535-0.1g |
2-hydroxy-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138160-62-8 | 95.0% | 0.1g |
$1005.0 | 2025-02-22 | |
Enamine | EN300-790535-0.25g |
2-hydroxy-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138160-62-8 | 95.0% | 0.25g |
$1051.0 | 2025-02-22 | |
Enamine | EN300-790535-10.0g |
2-hydroxy-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138160-62-8 | 95.0% | 10.0g |
$4914.0 | 2025-02-22 | |
Enamine | EN300-790535-0.5g |
2-hydroxy-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138160-62-8 | 95.0% | 0.5g |
$1097.0 | 2025-02-22 | |
Enamine | EN300-790535-1.0g |
2-hydroxy-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138160-62-8 | 95.0% | 1.0g |
$1142.0 | 2025-02-22 |
Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-hydroxy-7-methyl- 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-hydroxy-7-methyl-に関する追加情報
Comprehensive Overview of Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-hydroxy-7-methyl- (CAS No. 2138160-62-8)
Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-hydroxy-7-methyl- (CAS No. 2138160-62-8) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties and potential applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, often associated with bioactive molecules. This compound, featuring a carboxylic acid group at the 6-position and a hydroxy substituent at the 2-position, offers versatile reactivity for further derivatization, making it a valuable intermediate in drug discovery.
Recent studies highlight the growing interest in imidazo[1,2-a]pyridine derivatives for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are particularly intrigued by the potential of 2-hydroxy-7-methyl- substituted variants, as the methyl group may enhance metabolic stability and bioavailability. The compound's CAS No. 2138160-62-8 is frequently searched in scientific databases, reflecting its relevance in cutting-edge research.
From a synthetic chemistry perspective, the preparation of Imidazo[1,2-a]pyridine-6-carboxylic acid derivatives often involves multi-step reactions, including cyclization and functional group transformations. The presence of both hydroxy and carboxylic acid moieties in this molecule allows for selective modifications, enabling the creation of targeted libraries for high-throughput screening. This adaptability aligns with current trends in fragment-based drug design and click chemistry, which are hot topics in the pharmaceutical industry.
In the context of green chemistry, there is increasing demand for sustainable methods to synthesize imidazo[1,2-a]pyridine cores. Researchers are exploring catalytic processes and solvent-free conditions to produce compounds like CAS No. 2138160-62-8 with reduced environmental impact. This aligns with the broader industry shift toward green synthesis and atom economy, which are frequently searched terms in academic and industrial circles.
The compound's potential applications extend beyond pharmaceuticals. In material science, imidazo[1,2-a]pyridine derivatives are investigated for their optoelectronic properties, with some showing promise in organic light-emitting diodes (OLEDs) and sensors. The 2-hydroxy-7-methyl- variant's structural features may influence π-conjugation and intermolecular interactions, making it a candidate for advanced functional materials.
Analytical characterization of Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-hydroxy-7-methyl- typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods are crucial for verifying the compound's purity and structure, especially given the importance of quality control in drug development. The CAS No. 2138160-62-8 is often cross-referenced in analytical reports and regulatory submissions.
In summary, Imidazo[1,2-a]pyridine-6-carboxylic acid, 2-hydroxy-7-methyl- represents a compelling case study in modern heterocyclic chemistry. Its combination of synthetic versatility and potential bioactivity makes it a subject of ongoing research across multiple disciplines. As interest in small molecule therapeutics and functional materials continues to grow, compounds like CAS No. 2138160-62-8 will likely remain at the forefront of scientific inquiry.
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